(2-Phenyl-1,3-oxazol-4-yl)acetic acid chemical properties
(2-Phenyl-1,3-oxazol-4-yl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a core 1,3-oxazole ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 4-position. The oxazole ring is a five-membered aromatic heterocycle that serves as a crucial scaffold in medicinal chemistry. Its structural and electronic properties make it a valuable bioisostere for ester and amide functionalities, enabling favorable interactions with various biological targets. Compounds incorporating oxazole and the related oxadiazole motifs have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1].
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (2-Phenyl-1,3-oxazol-4-yl)acetic acid, offering a technical resource for professionals engaged in chemical research and drug discovery.
Physicochemical and Structural Properties
The fundamental properties of (2-Phenyl-1,3-oxazol-4-yl)acetic acid are summarized below. These characteristics are foundational for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 22086-89-1 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃ | Calculated |
| Molecular Weight | 203.19 g/mol | Calculated |
| IUPAC Name | 2-(2-Phenyloxazol-4-yl)acetic acid | N/A |
| Appearance | Solid (form may vary) | |
| Melting Point | 134-138 °C | N/A |
| Boiling Point | 437.3±45.0 °C (Predicted) | N/A |
| Density | 1.34±0.1 g/cm³ (Predicted) | N/A |
| pKa | 3.65±0.10 (Predicted) | N/A |
Note: Experimental data for melting point, boiling point, density, and pKa are not consistently available in public databases. The values provided are often based on computational predictions. Researchers should verify these properties experimentally.
Structural Representation
The molecular structure consists of a planar oxazole ring, which imparts aromatic character and rigidity. The pendant phenyl and acetic acid groups are key sites for chemical modification and biological interactions.
Caption: Molecular structure of (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
Synthesis and Purification
The synthesis of (2-phenyl-1,3-oxazol-4-yl)acetic acid typically involves the construction of the oxazole heterocycle from acyclic precursors. A common and effective strategy is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.
General Synthetic Workflow
The process can be conceptualized as a multi-step sequence, starting from readily available materials to build the necessary functional groups for the key cyclization step.
Caption: Generalized workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
This protocol describes a plausible route based on established methodologies for oxazole synthesis.
Objective: To synthesize ethyl 2-(2-phenyloxazol-4-yl)acetate and subsequently hydrolyze it to the target acid.
Part A: Synthesis of Ethyl 2-(2-phenyloxazol-4-yl)acetate
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Reactants & Reagents:
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Benzamide
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Ethyl 4-chloroacetoacetate
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Concentrated Sulfuric Acid (Dehydrating agent)
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Sodium Bicarbonate (for neutralization)
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Ethyl Acetate (Extraction solvent)
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Anhydrous Magnesium Sulfate (Drying agent)
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-
Procedure:
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To a stirred solution of benzamide in a suitable solvent, slowly add ethyl 4-chloroacetoacetate at room temperature.
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Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. The acid catalyzes the condensation and subsequent cyclodehydration.
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After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude ethyl ester.
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Purify the crude product by column chromatography on silica gel.
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Part B: Hydrolysis to (2-Phenyl-1,3-oxazol-4-yl)acetic acid
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Reactants & Reagents:
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Ethyl 2-(2-phenyloxazol-4-yl)acetate (from Part A)
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Lithium Hydroxide (or NaOH)
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Tetrahydrofuran (THF) / Water (Solvent system)
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Hydrochloric Acid (for acidification)
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-
Procedure:
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Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).
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Add an excess of lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
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Monitor the hydrolysis by TLC until the starting ester is fully consumed.
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Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, (2-Phenyl-1,3-oxazol-4-yl)acetic acid.
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Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Phenyl): Multiplets in the range of δ 7.4-8.1 ppm. Protons ortho to the oxazole ring will be further downfield. - Oxazole Proton (H5): A singlet around δ 7.5-8.0 ppm. - Methylene Protons (-CH₂-): A sharp singlet around δ 3.7-4.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): Signal at δ > 170 ppm. - Oxazole Carbons: C2 (attached to phenyl) at ~δ 161 ppm, C4 at ~δ 138 ppm, C5 at ~δ 125 ppm. - Phenyl Carbons: Signals in the aromatic region of δ 126-132 ppm. - Methylene Carbon (-CH₂-): Signal around δ 30-35 ppm. |
| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹. - C=N Stretch (Oxazole): Absorption around 1615 cm⁻¹. - Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z 204.06. - [M-H]⁻: Expected at m/z 202.05. - Fragmentation: Common fragments would include loss of COOH (45 Da) and cleavage of the acetic acid side chain. |
Note: The exact chemical shifts (δ) and absorption frequencies can vary based on the solvent and instrument used.[4][5]
Reactivity Profile
The chemical reactivity of (2-Phenyl-1,3-oxazol-4-yl)acetic acid is dominated by its carboxylic acid functional group. The oxazole ring is relatively stable and aromatic, generally requiring harsh conditions to undergo reaction.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID | 22086-89-1 [chemicalbook.com]
- 3. (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID [22086-89-1] | Chemsigma [chemsigma.com]
- 4. rsc.org [rsc.org]
- 5. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]

